N-(2-Methoxyethyl)thiazol-2-amine
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Overview
Description
N-(2-methoxyethyl)-2-Thiazolamine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-2-Thiazolamine typically involves the reaction of 2-aminothiazole with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of N-(2-methoxyethyl)-2-Thiazolamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)-2-Thiazolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)-2-Thiazolamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-Thiazolamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
- 2-Methoxyethanol
Comparison: N-(2-methoxyethyl)-2-Thiazolamine is unique due to its thiazole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds like N-(2-methoxyethyl)-p-nitroaniline and N-(2-acetoxyethyl)-p-nitroaniline, it has different reactivity and potential applications. The presence of the thiazole ring makes it more versatile in organic synthesis and potentially more effective in biological systems.
Properties
CAS No. |
187964-47-2 |
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Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H10N2OS/c1-9-4-2-7-6-8-3-5-10-6/h3,5H,2,4H2,1H3,(H,7,8) |
InChI Key |
DOGWOZBGDDFTNP-UHFFFAOYSA-N |
SMILES |
COCCNC1=NC=CS1 |
Canonical SMILES |
COCCNC1=NC=CS1 |
Synonyms |
2-Thiazolamine,N-(2-methoxyethyl)-(9CI) |
Origin of Product |
United States |
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